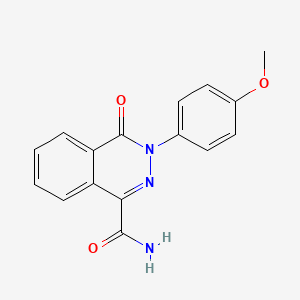

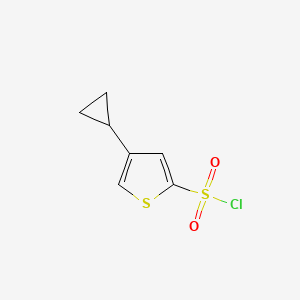

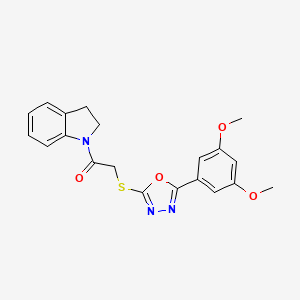

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating the respective thiophene-2-carboxamides in formic acid2. However, the specific synthesis process for “Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate” is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of “Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate” is not directly available from the current search results. However, it is known that the compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom1.

Chemical Reactions Analysis

The chemical reactions involving “Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate” are not explicitly mentioned in the available literature. However, thiophene derivatives are known to undergo a variety of chemical reactions2.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate” are not directly available from the current search results. However, thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C1.

Applications De Recherche Scientifique

Synthetic Applications

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate and related compounds have been widely used in the synthesis of complex molecules. For instance, the reduction of enaminones, which can be derived from cyclohexanone and related compounds, has been explored for the synthesis of α,β-unsaturated aldehydes and aminoesters. These reactions, facilitated by reducing agents like LiAlH4 and NaBH4, play a crucial role in organic synthesis by providing access to various functionalized molecules (Carlsson & Lawesson, 1982).

Anticonvulsant Applications

The crystal structures of anticonvulsant enaminones, including derivatives of cyclohexyl compounds, have been studied to understand their potential therapeutic applications. These studies reveal the importance of hydrogen bonding and molecular conformations in their biological activities (Kubicki, Bassyouni, & Codding, 2000).

Heterocyclic Chemistry

Compounds derived from cyclohexyl and thiophene carboxamide have been synthesized for their potential as antibiotics and antibacterial drugs. These studies highlight the versatility of cyclohexyl-based compounds in creating biologically active molecules with potential therapeutic benefits (Ahmed, 2007).

Anticancer Activities

Research into heterocyclic compounds derived from cyclohexane-1,4-dione has uncovered their potential antiproliferative and anticancer activities. This suggests that cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could play a role in the development of new anticancer agents (Mohareb & Abdo, 2022).

Catalysis and Functionalization

The use of 1-aminopyridinium ylides, which can be derived from similar compounds, in catalysis for the β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives, showcases the importance of cyclohexyl and pyridine moieties in organic synthesis and functionalization processes (Le, Nguyen, & Daugulis, 2019).

Medicinal Chemistry

The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via efficient condensation reactions highlights the potential of cyclohexyl derivatives in medicinal and biological sciences. These compounds are of interest for their properties and applications in combinatorial chemistry, providing a pathway to novel materials with biological significance (Marandi, 2018).

Safety And Hazards

The safety and hazards associated with “Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate” are not directly available from the current search results. However, it is important to handle all chemical compounds with appropriate safety measures.

Orientations Futures

The future directions for research on “Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate” are not directly available from the current search results. However, thiophene and its derivatives are a topic of interest for medicinal chemists due to their wide range of therapeutic properties1. Further research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for this specific compound. Further research and consultation with a subject matter expert are recommended for more detailed information.

Propriétés

IUPAC Name |

cyclohexyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c17-15-14(16(19)20-12-4-2-1-3-5-12)13(10-21-15)11-6-8-18-9-7-11/h6-10,12H,1-5,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNYFVDLPHNMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(SC=C2C3=CC=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)

![4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2921905.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)